molecular formula C12H14O2 B1589163 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 61495-10-1

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1589163
CAS RN: 61495-10-1
M. Wt: 190.24 g/mol
InChI Key: XVCLHUXQMUORDD-UHFFFAOYSA-N
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Patent
US05128362

Procedure details

3-Methoxy-4-methylbenzoic acid (30 g) was reduced to the benzylic alcohol with BH3 in THF (181 ml of 1 M solution). Oxidation of this product (28.7 g) with pyridinium chlorochromate (71g) gave the benzaldehyde derivative (21.3 g). Treatment of this alde hyde (19.6 g) with BrPh P(CH ) COOH (54.5 g) under Wit tig conditions afforded 4-(3-methoxy-4-methylphenyl)-3-butene carboxylic acid (26.9 g). Catalytic reduction of this product followed by polyphosphoric acid (PPA) cyclization gave the desired tetralone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
benzylic alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
181 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:6](O)=O.[Cr](Cl)([O-])(=O)=[O:14].[NH+]1C=C[CH:21]=[CH:20][CH:19]=1>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[CH3:12])[C:21](=[O:14])[CH2:20][CH2:19][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1C
Step Three
Name
benzylic alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
181 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.